molecular formula C8H5Br2F3 B3431010 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS No. 875664-32-7

2-Bromo-5-(trifluoromethyl)benzyl bromide

Cat. No. B3431010
CAS RN: 875664-32-7
M. Wt: 317.93 g/mol
InChI Key: TXJHPBWTPBYLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5Br2F3 . It has a molecular weight of 317.93 . The compound is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(trifluoromethyl)benzyl bromide is 1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 . This code provides a specific identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)benzyl bromide is a colorless to light yellow liquid . It has a boiling point of 259°C and a density of 1.885 . The compound also has a flash point of 110°C .

Scientific Research Applications

Synthetic Routes and Organometallic Synthesis

2-Bromo-5-(trifluoromethyl)benzyl bromide plays a crucial role in synthetic chemistry, particularly in the development of arynes and the exploration of their reactions. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-didehydro-3-(trifluoromethoxy)benzene, leading to the synthesis of naphthalenes and naphthols through aryne intermediates. This work highlights the compound's potential in constructing complex aromatic systems, offering a pathway to diverse synthetic applications, including the development of pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).

Benzylic Bromination Techniques

Suarez et al. (2009) explored the use of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations, highlighting an eco-friendlier approach by substituting conventional solvents with less-toxic alternatives. This method provides a clean, rapid, and high-yielding reaction, emphasizing the compound's relevance in green chemistry and sustainable practices in chemical synthesis (Suarez et al., 2009).

Molecular Architecture and Dendritic Macromolecules

Hawker and Fréchet (1990) presented a novel approach to dendritic macromolecule synthesis using a convergent growth strategy. In this method, 2-bromo-5-(trifluoromethyl)benzyl bromide could serve as a building block for constructing polyether dendritic fragments from the periphery inward. This approach allows for precise control over the molecule's periphery and introduces a pathway for synthesizing hyperbranched macromolecules with potential applications in drug delivery, materials science, and nanotechnology (Hawker & Fréchet, 1990).

Antimicrobial and Antitumor Agents

Yamashita et al. (1989) developed a practical synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine from 2'-deoxy-5-iodouridine, utilizing benzyl bromide in the process. This compound, a candidate antitumor agent, underscores the importance of 2-bromo-5-(trifluoromethyl)benzyl bromide derivatives in medicinal chemistry, offering new avenues for the development of antitumor therapies (Yamashita et al., 1989).

Enzyme Inhibition Studies

Bayrak et al. (2019) synthesized bromophenol derivatives, including 2-bromo-5-(trifluoromethyl)benzyl bromide, to evaluate their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Their findings offer insights into designing more potent and selective inhibitors, potentially contributing to treatments for diseases characterized by enzyme deregulation (Bayrak et al., 2019).

Safety and Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, spray, or vapors; washing thoroughly after handling; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 2-Bromo-5-(trifluoromethyl)benzyl bromide are not available, it’s worth noting that the compound is used in laboratory settings and for the manufacture of other substances . Its use in scientific research and development suggests potential for future applications in various fields of chemistry .

Mechanism of Action

Target of Action

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is often used in organic synthesis It is known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The specific target would depend on the context of the reaction and the other reactants involved.

Mode of Action

The mode of action of 2-Bromo-5-(trifluoromethyl)benzyl bromide involves its interaction with other reactants in a chemical reaction. For instance, in an SN1 reaction, the bromine atom attached to the benzyl group would leave, forming a carbocation that can then react with a nucleophile . In an SN2 reaction, a nucleophile would directly displace the bromine atom .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-5-(trifluoromethyl)benzyl bromide would depend on the context of its use. In the context of Suzuki–Miyaura coupling, a common reaction in organic chemistry, it could potentially be used to form carbon-carbon bonds .

Action Environment

The action of 2-Bromo-5-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other chemicals can also influence its reactivity.

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHPBWTPBYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)benzyl bromide

CAS RN

886496-63-5, 875664-32-7
Record name 2-Bromo-5-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 875664-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (4.7 g, 18 mmol) in methylene chloride (50 mL) at −10° C. was added carbon tetrabromide (CBr4) (7.17 g, 21.6 mmol). The resulting mixture was stirred at −10° C. for 15 minutes. Triphenylphosphine (5.61 g, 21.4 mmol) was then slowly added portion-wise. This mixture was stirred at room temperature for 16 hours. The mixture was partitioned between saturated ammonium chloride (NH4Cl) (50 ml) and methylene chloride (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4) and concentrated. The residue was purified by flash chromatography (silica gel) (eluted with 3:1 hexanes-ethyl acetate) to yield the title compound as a white solid (4.01 g), 1H NMR (400 MHz, CDCl3) δ4.6 (s, 2 H) 7.5 (dd, J=8.3, 1.6 Hz, 1 H) 7.8 (m, 2 H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (1.6 g, 6.27 mmol) in dichloromethane (10 mL) at 0° C. was added tribromophosphine (1.698 g, 6.27 mmol) over 2 hours. To the reaction mixture was added saturated NaHCO3 and the organic layers was separated, dried with NaSO4, filtered, and concentrated. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-100% EtOAc in hexane) to afford the title compound (1.2 g, 3.77 mmol, 60.2% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.60 (s, 2H) 7.53-7.61 (m, 2H) 7.84 (s, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)benzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)benzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(trifluoromethyl)benzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)benzyl bromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.